2-Methyl-1,2,3-propanetriol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpropane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJRTGIXWIUBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323378 | |
| Record name | 2-methylpropane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-58-3 | |
| Record name | NSC403834 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylpropane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Classification Within Polyol Chemistry
2-Methyl-1,2,3-propanetriol is classified as a polyol, which is an organic compound containing multiple hydroxyl (-OH) functional groups. Specifically, it is a triol, possessing three hydroxyl groups. vulcanchem.com Its structure is derived from propane, with hydroxyl groups attached to carbons 1, 2, and 3, and a methyl group at the second carbon position.
The key feature that distinguishes this compound from its more common isomer, 1,2,3-propanetriol (glycerol), is the presence of a tertiary alcohol at the C2 position. This is due to the methyl group also being attached to the second carbon. The other two hydroxyl groups, at positions C1 and C3, are primary alcohols. This combination of primary and tertiary hydroxyl groups influences its reactivity and physical properties.
Table 1: Structural and Chemical Identity
| Identifier | Value |
|---|---|
| IUPAC Name | 2-methylpropane-1,2,3-triol |
| CAS Number | 25245-58-3 |
| Molecular Formula | C4H10O3 |
| Molecular Weight | 106.12 g/mol |
| SMILES | CC(CO)(CO)O |
| InChI Key | OOJRTGIXWIUBGG-UHFFFAOYSA-N |
Data sourced from multiple references. biosynth.comamericanelements.comsigmaaldrich.comchemspider.comsapphirebioscience.com
Significance in Organic Synthesis and Material Science Contexts
Hydrolysis of 2-Methyl-2-nitro-1,3-propanediol
A significant route for the preparation of this compound involves the hydrolysis of 2-Methyl-2-nitro-1,3-propanediol. This reaction centers on the removal of the nitro group and its substitution with a hydroxyl group. The success of this transformation is highly dependent on the catalytic conditions employed. cdnsciencepub.comcdnsciencepub.com
The choice of alkaline catalyst is critical in the hydrolysis of 2-Methyl-2-nitro-1,3-propanediol, dictating the primary reaction pathway and the final products. cdnsciencepub.comcdnsciencepub.com
Strong Alkali (e.g., Sodium Hydroxide): When a strong alkali such as 20% sodium hydroxide (B78521) (NaOH) is used, the predominant reaction is a reverse aldol (B89426) decomposition. cdnsciencepub.comcdnsciencepub.com This pathway breaks the carbon-carbon bonds formed during the initial synthesis of the nitro compound, leading to significant formation of dark-brown, water-insoluble polymeric material and only a minor release of nitrite (B80452) ions (5-7%). cdnsciencepub.com This indicates that strong alkaline conditions are not favorable for producing this compound. cdnsciencepub.com
Alkaline Borate: In contrast, hydrolysis with a milder alkaline borate buffer (pH 10) results in high yields of nitrite ions. cdnsciencepub.comcdnsciencepub.com This outcome signifies the efficient removal of the nitro group. The major organic product formed under these conditions was identified as 2-C-methyl glycerol, which is this compound. cdnsciencepub.comcdnsciencepub.comresearchgate.net This demonstrates that alkaline borate is an effective catalyst for the desired conversion.
Reaction conditions, particularly the pH and the nature of the catalyst, have a profound influence on the yield of this compound and the selectivity of the hydrolysis reaction.
The use of alkaline borate at pH 10 provides high selectivity for the desired product, this compound, by favoring the hydrolytic removal of the nitro group. cdnsciencepub.comcdnsciencepub.com Conversely, strongly alkaline conditions using 20% NaOH lead to low yields of the target molecule and favor decomposition and polymerization side reactions. cdnsciencepub.com The presence of hydroxyl groups in close proximity to the nitro group in the starting material, 2-Methyl-2-nitro-1,3-propanediol, is thought to create a unique electronic interaction that is influenced by the specific alkaline environment. cdnsciencepub.com
Table 1: Effect of Alkaline Catalyst on Hydrolysis of 2-Methyl-2-nitro-1,3-propanediol
| Catalyst | pH Level | Primary Reaction Pathway | Major Product(s) |
| Sodium Hydroxide (20%) | >13 | Reverse Aldol Decomposition | Polymeric materials, minor nitrite |
| Alkaline Borate | 10 | Hydrolytic Nitro Group Removal | This compound, high nitrite yield |
Mechanistic Aspects of Synthesis Pathways
The mechanism for the alkaline hydrolytic removal of a nitro group typically requires the presence of an alpha-hydrogen atom. cdnsciencepub.com However, in 2-Methyl-2-nitro-1,3-propanediol, the alpha-carbon (the carbon atom bonded to the nitro group) does not have any attached hydrogen atoms; its other bonds are to a methyl group and two hydroxymethyl groups. This structural feature means that previously established mechanisms for the hydrolysis of primary nitroalkanes are not applicable. cdnsciencepub.com
For the successful hydrolysis observed with alkaline borate, a different mechanism must be operative. cdnsciencepub.com It has been suggested that the close proximity of the hydroxyl and nitro groups within the molecule may facilitate an interaction that influences its decomposition pathway. cdnsciencepub.com While the precise mechanism has been a subject of investigation, the reaction under alkaline borate conditions proceeds to effectively replace the nitro group with a hydroxyl group, yielding this compound. cdnsciencepub.comcdnsciencepub.com
Emerging Synthetic Approaches
Beyond the hydrolysis of nitro-compounds, other synthetic routes for producing triols and related diols are being explored, representing emerging and alternative approaches.
Synthesis from Acrolein: One patented process describes the preparation of 2-methyl-1,3-propanediol (B1210203) (a related compound) starting from acrolein. google.com The process involves reacting acrolein with an aliphatic diol to form a cyclic acetal, followed by hydroformylation in the presence of a rhodium complex catalyst. The resulting aldehydes are then subjected to hydrogenation and hydrolysis to yield a mixture of diols, including 2-methyl-1,3-propanediol, which can then be separated. google.com
Synthesis from Allyl Alcohol: Another patented method details the synthesis of 2-methyl-1,3-propanediol from allyl alcohol. google.com This process consists of a selective hydroformylation of allyl alcohol using a rhodium-based catalyst, followed by the reduction of the intermediate aldehyde to form the final diol product. google.com
Biotransformation Routes: The principles of green chemistry are being applied to the synthesis of related chemicals. For instance, an integrated process has been developed for producing methacrylic acid from 2-methyl-1,3-propanediol. rsc.orgresearchgate.net This method uses whole cells of the bacterium Gluconobacter oxydans as a biocatalyst for the selective oxidation of the diol. rsc.orgresearchgate.net Such biotechnological approaches represent a modern and environmentally benign direction in chemical synthesis.
Chemical Reactivity and Transformation Pathways of 2 Methyl 1,2,3 Propanetriol
Oxidative Reactions
The presence of both primary and tertiary alcohol functionalities allows for selective and comprehensive oxidation reactions, leading to various valuable chemical products.
Formation of 2-Methylglyceraldehyde
The selective oxidation of 2-Methyl-1,2,3-propanetriol can yield 2-methylglyceraldehyde. This transformation targets the primary hydroxyl groups at the C1 and C3 positions, while leaving the tertiary hydroxyl group at C2 unaffected under mild conditions. vulcanchem.com The conversion of a primary alcohol to an aldehyde is a fundamental reaction in organic chemistry. Conversely, the catalytic hydrogenation of 2-methylglyceraldehyde is a known method for producing this compound, confirming the direct chemical relationship between the two compounds. google.com
Formation of 2-Methylglyceric Acid
Further oxidation of 2-methylglyceraldehyde, or more vigorous direct oxidation of this compound, results in the formation of 2-methylglyceric acid (2-MGA). researchgate.net In this reaction, the aldehyde group of the intermediate is oxidized to a carboxylic acid group. 2-Methylglyceric acid is recognized as a significant tracer for isoprene-derived secondary organic aerosols (SOA) in atmospheric chemistry and is a known derivative of glyceric acid. researchgate.netuhmreactiondynamics.orgscispace.com Its synthesis has been documented through various routes, including the oxidation of the C=C bond of methacrylic acid. researchgate.net
Periodate (B1199274) Oxidation Studies and Product Analysis
Periodate oxidation is a classic method for cleaving the carbon-carbon bond of vicinal diols (glycols). acs.org In this compound, vicinal diol systems exist between carbons C1-C2 and C2-C3. The reaction with periodate (such as periodic acid, HIO₄, or its salts) leads to the cleavage of these bonds.
Based on the established mechanism for periodate oxidation of polyols like glycerol (B35011), the reaction with this compound is expected to consume two moles of periodate. doubtnut.comcanada.ca The cleavage of the C1-C2 and C2-C3 bonds would result in the terminal primary alcohol groups (at C1 and C3) being oxidized to formaldehyde (B43269). The central >C(CH3)(OH) moiety, upon cleavage from both sides, is oxidized to acetic acid.
A comparative analysis of the periodate oxidation products for glycerol and this compound is presented below.
| Compound | Structure | Moles of Periodate Consumed | Oxidation Products |
| Glycerol | HOCH₂-CH(OH)-CH₂OH | 2 | 2 moles Formaldehyde (HCHO), 1 mole Formic Acid (HCOOH) |
| This compound | HOCH₂-C(OH)(CH₃)-CH₂OH | 2 | 2 moles Formaldehyde (HCHO), 1 mole Acetic Acid (CH₃COOH) |
This table illustrates the theoretical products based on established periodate oxidation mechanisms. doubtnut.comcanada.ca
Polymerization and Cross-linking Behavior
This compound serves as a valuable monomer in the synthesis of various polymers. biosynth.com Its three hydroxyl groups provide multiple reaction sites, enabling it to act as a cross-linking agent. This functionality allows for the formation of complex, three-dimensional polymer networks. biosynth.com
The polymerization typically involves reactions with other monomers, such as oxiranes (e.g., ethylene (B1197577) oxide, propylene (B89431) oxide) or epichlorohydrin, to form polyethers. federalregister.govontosight.ai The resulting polymers, like those derived from the structurally similar glycerol, have applications in the production of polyesters, polyurethanes, coatings, and adhesives. ontosight.aigoogle.com The trifunctional nature of this compound is key to creating the branched and cross-linked structures that impart desirable mechanical and thermal properties to the final polymer products.
Nucleophilic and Electrophilic Reactions
The reactivity of this compound is largely defined by the nucleophilic character of its hydroxyl groups and the electrophilic nature of the associated carbon atoms.
Nucleophilic Reactions: The oxygen atoms of the hydroxyl groups possess lone pairs of electrons, making them effective nucleophiles. gacariyalur.ac.in They can attack a wide range of electrophilic centers. Common nucleophilic reactions include:
Esterification: Reaction with acyl halides, anhydrides, or carboxylic acids to form esters. This is a fundamental reaction for polyols. masterorganicchemistry.com
Williamson Ether Synthesis: After deprotonation with a strong base to form a more potent nucleophile (an alkoxide), it can react with alkyl halides to form ethers.
Urethane (B1682113) Formation: Reaction with isocyanates (-NCO) to form urethane linkages, which is the basis for polyurethane chemistry. google.com
Electrophilic Reactions: While the molecule itself is primarily nucleophilic, it can undergo reactions where it is attacked by nucleophiles. The carbon atoms bonded to the hydroxyl groups are electrophilic due to the electron-withdrawing effect of the oxygen atoms. Under acidic conditions, a hydroxyl group can be protonated to form a good leaving group (H₂O). egyankosh.ac.in The departure of water generates a carbocation, a potent electrophile, which can then be attacked by a nucleophile (Sₙ1 reaction) or undergo rearrangement to a more stable carbocation. pressbooks.pub The tertiary carbocation that would form at the C2 position is particularly stable, influencing the reaction pathways.
Other Chemical Modifications
Beyond the primary reaction types, this compound can be modified in several other ways, primarily through reactions of its hydroxyl groups.
| Reaction Type | Reagent Example | Functional Group Formed |
| Esterification | Acetic Anhydride (B1165640), Carboxylic Acid | Ester (-O-CO-R) |
| Etherification | Alkyl Halide (after deprotonation) | Ether (-O-R) |
| Urethane Formation | Isocyanate | Urethane (-O-CO-NH-R) |
| Acetal/Ketal Formation | Aldehyde/Ketone (with primary OHs) | Acetal/Ketal |
This table summarizes key chemical modifications for the hydroxyl groups of this compound.
These modifications are crucial for tailoring the physical and chemical properties of the molecule for specific applications, such as in the synthesis of surfactants, emulsifiers, and specialized polymers. google.com
Advanced Derivatives and Functionalized Structures of 2 Methyl 1,2,3 Propanetriol
Polymeric Derivatives
As a monomer, 2-Methyl-1,2,3-propanetriol is utilized in the production of various polymers. biosynth.com Its three reactive hydroxyl sites enable the formation of both linear and branched or cross-linked polymeric structures.
While direct homopolymers of this compound are not extensively documented, its structural parent, 1,2,3-propanetriol (glycerol), is widely used in polymerization, providing a model for the potential reactivity of the methylated analogue. Copolymers incorporating a triol backbone are common, where the triol acts as a starting point or a comonomer to introduce specific properties. For instance, copolymers of oxirane and methyloxirane with a 1,2,3-propanetriol ether are used in the production of polyether polyols, which are key components in manufacturing polyurethanes. cas.orgontosight.ai These polymers, often block copolymers, exhibit properties tailored for specific applications like foams and coatings. ontosight.aipcc.eu
Another example involves the esterification of the triol unit with monomers like 2-propenoic acid to form copolymers. lookchem.com The methyl group in this compound can influence the polymer's properties, such as solubility and crystallinity, by introducing branching and disturbing polymer chain packing. mdpi.com
Table 1: Examples of Polymer Structures Based on a Propanetriol Backbone
| Polymer Type | Co-monomers | Resulting Polymer Structure Example | Key Applications |
|---|---|---|---|
| Polyether Polyol | Ethylene (B1197577) Oxide, Propylene (B89431) Oxide | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol. cas.orgontosight.ai | Production of polyurethane foams and coatings. ontosight.ai |
| Polyester | Glutaric Acid, L-lactide | Poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide). mdpi.com | Biodegradable thermoplastic elastomers. mdpi.com |
| Polyacrylate Ester | 2-Propenoic acid, 2-methyl- | 2-Propenoic acid, 2-methyl-, homopolymer, ester with 1,2,3-propanetriol. lookchem.com | Potential use in healing drugs and formulations. lookchem.com |
| Acrylonitrile Copolymer | 2-Propenenitrile, Oxiranes | 2-Propenenitrile, polymer with 2-methyloxirane polymer with oxirane ether with 1,2,3-propanetriol. epa.gov | Specialty polymer applications. |
The trifunctionality of this compound makes it an efficient cross-linking agent. biosynth.com In polymerization reactions, when a monomer with more than two reactive sites is introduced, it leads to the formation of a three-dimensional network structure instead of linear chains. google.comrsc.org This process, known as cross-linking, transforms thermoplastic materials into thermosets, which are characterized by their rigidity, thermal stability, and insolubility. rsc.org
The use of a triol like this compound allows for the control of cross-linking density. google.com By mixing it with difunctional monomers (diols), the extent of the network formation can be precisely managed, which in turn dictates the final mechanical properties of the polymer, such as hardness and elasticity. google.com This capability is crucial in the production of materials like void-free thermoset resins, coatings, and adhesives. google.com
Organophosphorus Derivatives
The reaction of the hydroxyl groups of this compound with various phosphorus-containing reagents can yield a range of organophosphorus derivatives. While specific bicyclic compounds derived directly from this compound are not prominently featured in available research, the synthesis of phosphorus-containing derivatives from structurally related polyols is well-established. For example, diols such as 2,2-dimethyl-1,3-propanediol are known to form various phosphorus-containing compounds. acs.org Similarly, the synthesis of phosphine (B1218219) derivatives like 2-((diphenylphosphino)methyl)-2-methylpropane-1,3-diol from related oxetanes demonstrates a viable synthetic route. unibo.it These reactions suggest that this compound can be converted into phosphate (B84403) esters, phosphonates, and phosphites, which often exhibit properties such as flame retardancy or can serve as ligands in catalysis.
Table 2: Potential Organophosphorus Derivatives of this compound
| Derivative Class | Potential Phosphorus Reagent | General Structure | Potential Applications |
|---|---|---|---|
| Phosphate Ester | Phosphorus oxychloride (POCl₃) followed by hydrolysis | Tri(organo)phosphate | Flame retardants, plasticizers, hydraulic fluids |
| Phosphite Ester | Phosphorus trichloride (B1173362) (PCl₃) and a base | Tri(organo)phosphite | Antioxidants, stabilizers for polymers, ligands |
| Phosphonate (B1237965) | Dichlorophosphonate (RP(O)Cl₂) | Cyclic or linear phosphonate esters | Flame retardants, chelating agents |
| Phosphine Oxide | Chlorodiphenylphosphine (Ph₂PCl) followed by oxidation | Tri(phosphine oxide) | Metal extractants, ligands |
Biologically Relevant Derivatives
Research indicates that this compound and its derivatives have potential biological relevance. Notably, the parent compound has been reported to be pluripotent in mammalian cells, suggesting a role in stem cell biology. biosynth.com Pluripotency is the ability of a stem cell to differentiate into any of the three primary germ layers. Small molecules that can influence this process are of significant interest in regenerative medicine. The mechanism by which such a simple polyol might influence pluripotency could be related to its effect on cell membrane properties or intracellular signaling pathways.
Furthermore, studies on the cryopreservation of human pluripotent stem cells have investigated the membrane permeability of various cryoprotective agents, including related compounds like 2-methyl-1,3-propanediol (B1210203). nih.gov Effective cryoprotective agents must permeate the cell membrane to prevent ice crystal formation without causing toxicity. nih.gov The development of derivatives of this compound could lead to new, more effective agents for the long-term storage of valuable cell lines.
Surfactant-Type Derivatives
The amphiphilic nature of derivatives of this compound allows them to function as surfactants. A surfactant molecule typically has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The polyol structure of this compound serves as a hydrophilic head. By esterifying one or two of the hydroxyl groups with long-chain fatty acids (the hydrophobic tail), amphiphilic molecules are created.
It has been noted that this compound can act as a cationic surfactant. biosynth.com Cationic surfactants possess a positively charged head group. firp-ula.org This can be achieved by derivatizing one of the hydroxyl groups with a quaternary ammonium (B1175870) function. Such surfactants are used as emulsifiers, dispersants, and fabric softeners. Non-ionic surfactants can also be produced, for example, through the ethoxylation and propoxylation of the triol backbone, creating block copolymers with excellent anti-foaming and emulsifying properties. pcc.eu
Table 3: Examples of Surfactant-Type Derivatives Based on a Propanetriol Core
| Surfactant Type | Structural Modification | Example Derivative Class | Key Properties |
|---|---|---|---|
| Non-ionic | Poly(ethylene oxide) and/or poly(propylene oxide) chains added to hydroxyl groups. pcc.eu | Polyalkoxylated ethers of 1,2,3-propanetriol. pcc.eu | Anti-foaming, emulsifying, dispersing. pcc.eu |
| Anionic | Esterification with a fatty acid and sulfonation. ontosight.ai | Monoester with a sulfoacetate group. ontosight.ai | Surface tension reduction, emulsification. ontosight.ai |
| Cationic | Introduction of a quaternary ammonium group. biosynth.comindustrialchemicals.gov.au | Alkyl-polyglyceryl-ammonium salts | Fabric softening, antimicrobial activity |
| Non-ionic | Esterification with one or two fatty acids. | Glycerol (B35011) mono- or di-stearate | Food emulsifiers, stabilizers |
Research Applications and Emerging Fields of 2 Methyl 1,2,3 Propanetriol
Role in Organic Synthesis
Precursor in Specialized Compound Synthesis
Despite a thorough search of scientific literature and chemical databases, specific studies and detailed findings outlining the use of 2-Methyl-1,2,3-propanetriol as a monomeric unit, a cross-linking agent, in polymerization catalysis, as a feedstock for advanced plastics, or as a precursor in specialized compound synthesis could not be identified. The available information is largely limited to its identification and basic chemical properties.
This lack of detailed application data prevents the creation of a comprehensive and scientifically accurate article on the "" as per the requested outline. Further research and publication in peer-reviewed journals would be necessary to elaborate on the specific roles of this compound in the aforementioned fields.
Intermediate in Complex Synthetic Pathways
This compound, due to its trifunctional nature with three hydroxyl groups, possesses the chemical characteristics of a versatile building block, or intermediate, for the synthesis of more complex molecules. Its structure, which is analogous to glycerol (B35011) but with the addition of a methyl group, allows it to be a precursor in various organic reactions. The hydroxyl groups can be selectively protected and functionalized to build intricate molecular architectures. For example, it can serve as a core scaffold for the synthesis of polyesters, polyurethanes, and other polymers where its branched nature can influence the final properties of the material, such as cross-linking density and solubility.
In synthetic chemistry, polyols like this compound are valuable for creating compounds with specific stereochemistry or for introducing hydrophilicity into larger molecules. Its potential use extends to the synthesis of specialized esters and ethers that may find applications as plasticizers, emulsifiers, or lubricants. While it is not as common a starting material as glycerol, its unique methylated structure offers a route to derivatives with distinct steric and electronic properties.
Biochemical and Biomedical Research Applications
The direct role of this compound as a substrate in the natural biosynthesis of standard amino acids is not established. The primary metabolic pathways for amino acid synthesis in most organisms utilize central metabolites such as α-ketoacids derived from glycolysis and the citric acid cycle (e.g., pyruvate, oxaloacetate, and α-ketoglutarate). wikipedia.org
However, in the field of synthetic biology and biotechnology, there is interest in engineering novel pathways for the production of non-standard or modified amino acids. In this context, molecules like this compound could potentially be explored as precursors. For instance, its carbon skeleton could be enzymatically modified through oxidation and amination steps to yield novel amino acid structures. Such research is highly specialized and focuses on expanding the genetic code and creating proteins with new functionalities. A related compound, 2-amino-2-methyl-1-propanol, serves as an organic intermediate for synthesizing various substituted amino products. chemicalbook.com
Recent research has highlighted the critical role of the cellular metabolome in regulating the epigenetic landscape and determining cell fate, particularly in the context of mammalian embryonic stem cells (ESCs). uw.edunih.gov Pluripotency, the ability of a cell to differentiate into all cell types of an organism, exists in distinct states, such as the "naive" state (pre-implantation) and the "primed" state (post-implantation). The transition between these states is accompanied by significant metabolic shifts. uw.edu
Investigations into small molecules that can influence this transition are a key area of biomedical research. This compound, as a small polyol metabolite, is relevant to studies exploring how the metabolic state impacts pluripotency. Research has shown that the levels of various metabolites can directly affect the activity of epigenetic-modifying enzymes. For example, the availability of S-adenosyl methionine (SAM), a universal methyl donor, is crucial for histone methylation, a key epigenetic mark that controls gene expression. uw.edu By altering the pool of cellular metabolites, researchers can influence these epigenetic pathways and, consequently, the pluripotency network. Studies have found that metabolic intermediates associated with lipid metabolism, such as glycerol-3-phosphate, are reduced in certain pluripotent states, indicating the importance of the metabolic signature in defining cell identity. nih.gov
The table below summarizes key research findings on the link between metabolism and pluripotency.
| Research Finding | Implication for Pluripotency |
| The metabolome regulates the epigenetic landscape of human embryonic stem cells (hESCs). uw.edu | The balance of cellular metabolites can directly influence gene expression programs that maintain or alter the pluripotent state. |
| The transition from naive to primed pluripotency involves a distinct metabolic switch. uw.edu | Specific metabolic pathways are active in different pluripotent states, suggesting metabolism can drive cell fate decisions. |
| Levels of metabolic intermediates can affect the availability of cofactors for epigenetic enzymes (e.g., SAM for methyltransferases). uw.edu | Altering the metabolic environment could be a strategy to control stem cell differentiation and maintain pluripotency in vitro. |
| Metabolic intermediates related to lipid metabolism, like glycerol-3-phosphate, are differentially regulated in pluripotent states. nih.gov | Small molecules, including polyols, are integral to the metabolic signature that defines and supports the pluripotency network. |
Applications in Surfactant Chemistry
In surfactant chemistry, the molecular structure of this compound makes it a suitable candidate for use as the hydrophilic "head" group in the synthesis of nonionic surfactants. Similar to glycerol, its three hydroxyl groups provide strong polarity and the capacity for hydrogen bonding with water. nih.gov
These hydroxyl groups can be chemically modified, typically through esterification with fatty acids or etherification with fatty alcohols, to attach one or more hydrophobic "tails." The resulting amphiphilic molecule, possessing both a water-soluble head and an oil-soluble tail, can function as a surfactant. The presence of the methyl group on the C2 carbon atom could provide unique properties to the resulting surfactant, such as modifying its packing at interfaces or altering its solubility and critical micelle concentration (CMC) compared to glycerol-based analogues. These specialized surfactants could be used as emulsifiers, detergents, or wetting agents in various industrial and commercial products.
The table below illustrates the conceptual structure of a nonionic surfactant derived from this compound.
| Component | Chemical Group | Function |
| Hydrophilic Head | This compound backbone | Water-soluble |
| Hydrophobic Tail(s) | Long-chain alkyl group (from a fatty acid or alcohol) | Oil-soluble |
| Linkage | Ester (-COO-) or Ether (-O-) bond | Covalent bond |
Utility as a Reference Standard in Analytical Chemistry
In analytical chemistry, the purity and identity of substances are paramount. A reference standard is a highly purified and well-characterized compound used as a measurement base. sigmaaldrich.com this compound, when produced in a high-purity form, serves as a valuable reference standard for both qualitative and quantitative analyses. sigmaaldrich.com
Its primary utility is in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). In these methods, the reference standard is used to calibrate the instrument and confirm the identity of the compound in a sample by comparing retention times. For quantitative analysis, a calibration curve is generated using known concentrations of the standard, allowing for the precise determination of the amount of this compound in an unknown sample. This is crucial for quality control in industrial processes where it might be a reactant, product, or impurity.
The table below details the applications of this compound as a reference standard.
| Application | Description |
| Instrument Calibration | Used to calibrate analytical instruments to ensure the accuracy and reliability of measurements. sigmaaldrich.com |
| Method Validation | Employed to validate the performance of an analytical method, including its accuracy, precision, and linearity. |
| Qualitative Analysis | Injected into a chromatographic system to determine the retention time, which is then used to identify the presence of the compound in a sample mixture. |
| Quantitative Analysis | Used to prepare solutions of known concentrations to create a calibration curve, enabling the precise measurement of the compound's concentration in unknown samples. sigmaaldrich.com |
| Quality Control (QC) | Utilized in QC laboratories to ensure that raw materials or final products meet required purity and composition specifications. |
Analytical Methodologies for the Characterization and Quantification of 2 Methyl 1,2,3 Propanetriol
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of polyols like 2-Methyl-1,2,3-propanetriol. Different chromatographic methods offer specific advantages for the analysis of the pure compound, its oxidation products, or its presence within complex reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Polyol Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For polyols such as this compound, which have relatively low volatility due to their hydroxyl groups, derivatization is a common prerequisite for successful GC-MS analysis. nih.govnih.gov This process involves converting the polar hydroxyl groups into less polar, more volatile derivatives.
Common derivatization agents for polyols include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) ethers. nih.govuah.edu Another approach is the formation of phenylboronic esters. nih.gov Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the capillary column. smithers.com The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of fragmented ions, allowing for confident identification and quantification. smithers.com The mass spectra obtained can be compared with extensive libraries for compound identification. smithers.cominnovareacademics.in
Table 1: Typical GC-MS Parameters for Polyol Analysis
| Parameter | Setting |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., DB-WAX) nih.gov |
| Carrier Gas | Helium smithers.comnih.gov |
| Injection Mode | Split or splitless nih.govdergipark.org.tr |
| Injector Temperature | 230-280 °C nih.govdergipark.org.tr |
| Oven Temperature Program | Ramped, e.g., initial hold at 100°C, then ramped to 240°C nih.gov |
| Mass Spectrometer Mode | Electron Ionization (EI) at 70 eV nih.govdergipark.org.tr |
| Detector | Mass analyzer (e.g., Quadrupole) |
High-Performance Liquid Chromatography (HPLC) for Polyol Oxidation Products
High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing the oxidation products of polyols, as these products are often less volatile and more polar than the parent compound. acs.orgnih.gov The oxidation of this compound can yield a variety of compounds, including aldehydes, ketones, and carboxylic acids. HPLC is adept at separating these components in liquid mixtures. acs.org
The analysis of glycerol (B35011) oxidation products, which serves as a good model, often utilizes ion-exchange or mixed-mode columns. acs.orgutb.czresearchgate.net The separation is typically achieved using an acidic aqueous mobile phase, and the column temperature is often elevated to improve peak resolution. acs.orgutb.cz Detection can be accomplished using a variety of detectors, including Refractive Index Detectors (RID) for general-purpose detection of polyols and their derivatives, or UV-Vis detectors, particularly if the oxidation products contain chromophores. utb.czcreative-proteomics.com A significant challenge in the HPLC analysis of polyol oxidation products is the potential for peak overlap, which can be addressed by optimizing chromatographic conditions or using multiple detectors. acs.orgmdpi.com
Paper Chromatography for Polyol Detection
Paper chromatography is a simple and cost-effective technique that can be used for the qualitative detection and separation of polyols. mit.edulibretexts.org In this method, the stationary phase is a sheet of chromatography paper, which is composed of cellulose (B213188) and has a layer of adsorbed water, making it polar. truman.edu The mobile phase is a solvent or a mixture of solvents that moves up the paper by capillary action, carrying the sample components with it. libretexts.orgyoutube.com
The separation of polyols is based on their differential partitioning between the stationary aqueous phase and the mobile organic phase. truman.edu More polar polyols will have a stronger interaction with the stationary phase and will travel a shorter distance up the paper, resulting in a lower Retention Factor (Rf) value. truman.edu The spots can be visualized by spraying with a suitable reagent, such as a periodate (B1199274) solution followed by a colorimetric reagent that reacts with the resulting aldehydes.
Vapor-Phase Chromatography for Reaction Mixture Analysis
Vapor-phase chromatography, another term for gas chromatography (GC), is well-suited for the analysis of reaction mixtures containing this compound and other volatile components. nih.gov This technique allows for the separation and quantification of reactants, products, and byproducts in a single run. As with GC-MS, derivatization of the polyol may be necessary to increase its volatility. The separated components are detected as they elute from the column, and their peak areas can be used to determine their relative concentrations in the mixture.
Spectroscopic Techniques (e.g., UV-Vis Spectroscopy for Related Nitro Compounds)
Spectroscopic techniques provide valuable information about the chemical structure and concentration of compounds. For derivatives of this compound, such as related nitro compounds, UV-Vis spectroscopy can be a useful analytical tool. The nitro group (NO2) is a chromophore that absorbs ultraviolet light. iu.edu The wavelength of maximum absorbance (λmax) and the intensity of the absorption are dependent on the molecular structure. iu.edu
For example, the UV spectrum of 2-methyl-2-nitro-1-propanol, a structurally related compound, has been documented. nih.govnist.gov A systematic study of the nitro functional group's absorbance in the vacuum UV region showed that the absorption maximum can appear over a wide range (170–270 nm), with its position and intensity being highly dependent on the rest of the molecule's structure. iu.edu This technique can be used for the quantification of such nitro compounds in solution, following Beer-Lambert's law.
Titrimetric Approaches (e.g., Periodate Oxidation-Based Methods)
Titrimetric methods offer a classical and cost-effective approach for the quantification of polyols. One of the most common methods is based on the Malaprade reaction, which involves the oxidation of vicinal diols (1,2-glycols) with periodate. acs.org this compound contains two pairs of vicinal diols and will react with periodic acid, leading to the cleavage of the carbon-carbon bonds between the hydroxyl-bearing carbons.
The reaction consumes a specific stoichiometry of periodate and produces specific products, including formaldehyde (B43269) and formic acid, which can be quantified. Alternatively, the amount of unreacted periodate can be determined by back-titration, typically using an iodometric method. mt.com Another common titrimetric approach for determining the total hydroxyl content of a polyol is the determination of the hydroxyl value. This involves acetylating the hydroxyl groups with a known excess of acetic anhydride (B1165640) in pyridine. scribd.cominfinitalab.com The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standardized solution of potassium hydroxide (B78521) or sodium hydroxide. scribd.cominfinitalab.commt.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetic anhydride |
| Formaldehyde |
| Formic acid |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Periodic acid |
| Phenylboronic acid |
| Potassium hydroxide |
| Pyridine |
| Sodium hydroxide |
Advanced Characterization Techniques
The definitive identification and quantification of this compound rely on a suite of advanced analytical methodologies. These techniques provide unambiguous structural elucidation, confirm purity, and can quantify the analyte in complex matrices. The primary methods employed for its characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Proton (¹H) NMR Spectroscopy The ¹H NMR spectrum provides distinct signals corresponding to the chemically non-equivalent protons in the molecule. For this compound, the structure contains a tertiary methyl group (CH ₃) and two primary hydroxymethyl groups (CH ₂OH).
In an enzymatic synthesis study, the ¹H NMR spectrum of this compound was acquired at 300 MHz in a deuterium (B1214612) oxide (D₂O) solvent. The resulting spectrum was notably simple, showing two distinct singlets, which aligns with the compound's symmetrical structure. acs.org The signal at 1.15 ppm corresponds to the three protons of the methyl group, while the signal at 3.50 ppm represents the four protons of the two equivalent methylene (B1212753) groups. acs.org The use of D₂O as a solvent typically results in the exchange of the hydroxyl protons, rendering them silent in the spectrum.
| Chemical Shift (δ) ppm | Integration (Number of Protons) | Multiplicity | Assignment |
|---|---|---|---|
| 1.15 | 3H | Singlet | CH ₃ (Methyl group) |
| 3.50 | 4H | Singlet | CH ₂ (Two equivalent methylene groups) |
Carbon-13 (¹³C) NMR Spectroscopy While specific experimental data is not widely published, the expected ¹³C NMR spectrum for this compound would show four distinct signals, corresponding to the four unique carbon environments in the molecule:
One signal for the C H₃ (methyl) carbon.
One signal for the quaternary carbon (C-2).
Two signals for the C H₂OH (methylene) carbons (C-1 and C-3), which are chemically equivalent.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (C₄H₁₀O₃), the expected monoisotopic mass is 106.0630 u.
In other contexts, mass spectrometry has been used to identify by-products in reactions intended to produce acyl derivatives of polyols. One study noted that a common by-product had a molecular weight that was 18 units less than the expected product, indicating a dehydration reaction. epo.org This suggests that a likely fragmentation pathway for this compound in an MS experiment would be the loss of a water molecule (H₂O).
| m/z (mass-to-charge ratio) | Assignment | Notes |
|---|---|---|
| 106 | [M]⁺ | Molecular Ion |
| 88 | [M - H₂O]⁺ | Loss of a water molecule |
| 75 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Currently, there is no published crystal structure for this compound in crystallographic databases. The application of this technique is contingent upon the ability to grow a suitable, high-quality single crystal of the compound, which can be challenging for a small, highly hydroxylated, and viscous polyol. However, research has been conducted on crystalline derivatives, such as the tristriflate of this compound, whose structure was confirmed using spectroscopic methods. dtic.mil An X-ray crystallographic analysis of the parent compound would provide the ultimate proof of its structure and conformation in the solid state.
Theoretical and Computational Studies of 2 Methyl 1,2,3 Propanetriol
Quantum Chemical Calculations (e.g., Density Functional Theory for Vibrational Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the molecular properties of 2-methyl-1,2,3-propanetriol. DFT methods are used to optimize the molecular geometry, calculate electronic structure, and predict vibrational spectra (FTIR and Raman) nih.gov.
Vibrational Analysis: The vibrational modes of this compound can be predicted using DFT calculations, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) researchgate.netmasjaps.com. These calculations yield harmonic vibrational frequencies, which are often scaled to improve agreement with experimental data nih.gov. The analysis involves the assignment of calculated frequencies to specific vibrational modes, such as O-H stretching, C-H stretching, C-O stretching, and various bending and torsional modes.
A complete vibrational analysis is facilitated by calculating the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate to a given normal mode nih.gov. This allows for unambiguous assignments of the spectral bands. For a molecule like this compound, with its multiple hydroxyl groups, the O-H stretching region is of particular interest as it is sensitive to hydrogen bonding.
Thermodynamic Properties: From the vibrational frequencies obtained through DFT, various thermodynamic properties such as enthalpy, entropy, and heat capacity can be calculated using statistical mechanics principles nih.govacs.org. These calculations provide valuable data for understanding the stability and energetics of the molecule.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT-based vibrational analysis for this compound, based on common functional group frequencies.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |
| ν(O-H) | 3400 - 3600 | 3350 - 3550 | O-H stretching (intermolecular H-bonding) |
| ν(C-H) | 2950 - 3050 | 2940 - 3030 | C-H stretching (methyl and methylene) |
| δ(CH₂) | 1450 - 1470 | 1445 - 1465 | CH₂ scissoring |
| δ(CH₃) | 1370 - 1390 | 1375 - 1395 | CH₃ symmetric bending |
| ν(C-O) | 1050 - 1150 | 1040 - 1140 | C-O stretching |
| ν(C-C) | 900 - 1000 | 890 - 990 | C-C stretching |
| γ(O-H) | 650 - 750 | 640 - 740 | O-H out-of-plane bending |
Molecular Modeling of Reactivity and Mechanisms
Molecular modeling is a powerful tool for investigating the reactivity of this compound and elucidating potential reaction mechanisms. Computational methods can map out reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of the kinetics and thermodynamics of chemical transformations escholarship.orgresearchgate.netrsc.org.
Reaction Pathways: For this compound, several types of reactions could be modeled, including:
Esterification: The reaction with carboxylic acids to form esters. Modeling can help understand the role of catalysts and the relative reactivity of the primary and tertiary hydroxyl groups.
Oxidation: The selective oxidation of the primary or secondary hydroxyl groups to form aldehydes, ketones, or carboxylic acids.
Dehydration: The elimination of water to form unsaturated compounds. Computational studies can predict the most likely products and the conditions required.
Transition State Theory: By applying Transition State Theory (TST), reaction rates can be estimated from the calculated activation energies escholarship.org. Computational software can locate the transition state structures, which are first-order saddle points on the potential energy surface. Vibrational frequency analysis of the transition state confirms its nature by the presence of a single imaginary frequency corresponding to the reaction coordinate.
Example Mechanistic Study: A hypothetical study on the acid-catalyzed dehydration of this compound could involve the following computational steps:
Optimization of the reactant, intermediate, transition state, and product geometries.
Calculation of the energies of all stationary points to construct a reaction energy profile.
Determination of the activation barriers for competing pathways.
The following table illustrates a hypothetical reaction energy profile for a dehydration reaction.
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound + H⁺) | 0.0 |
| Protonated Intermediate | -10.5 |
| Transition State 1 (Water loss) | +15.2 |
| Carbocation Intermediate | +5.8 |
| Transition State 2 (Proton loss) | +2.1 |
| Product (Unsaturated alcohol) + H₂O + H⁺ | -5.3 |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of this compound are crucial for its physical and chemical properties. Conformational analysis and the study of non-covalent interactions provide a detailed picture of the molecule's behavior in different environments.
Conformational Analysis: this compound has several rotatable bonds (C-C and C-O), leading to a multitude of possible conformations libretexts.org. Computational methods can systematically explore the conformational space to identify the most stable conformers. This is often done by performing a potential energy surface scan, rotating dihedral angles and calculating the energy at each step.
The stability of different conformers is governed by a balance of steric hindrance and intramolecular hydrogen bonding. lumenlearning.com For instance, gauche interactions between bulky groups can be destabilizing, while intramolecular hydrogen bonds between the hydroxyl groups can significantly stabilize certain conformations lumenlearning.com. In this compound, the formation of five- or six-membered rings through hydrogen bonding is expected to be a key stabilizing factor, similar to what is observed in glycerol (B35011) researchgate.net.
Intermolecular Interactions: In the condensed phase, this compound molecules interact through a network of intermolecular hydrogen bonds involving the three hydroxyl groups. These interactions are responsible for its high boiling point and viscosity. Molecular dynamics (MD) simulations can be used to study the structure and dynamics of the liquid state, providing information on radial distribution functions, hydrogen bond lifetimes, and diffusion coefficients nih.gov.
The strength and geometry of these hydrogen bonds can be analyzed using quantum chemical methods on molecular clusters (dimers, trimers, etc.). The interaction energy can be calculated and decomposed into components like electrostatic, exchange, induction, and dispersion to understand the nature of the bonding.
| Interaction Type | Description | Estimated Energy (kcal/mol) |
| Intramolecular H-bond | Between hydroxyl groups within the same molecule. | 1 - 5 |
| Intermolecular H-bond | Between hydroxyl groups of different molecules. | 3 - 8 |
| van der Waals forces | Weak, non-specific attractions and repulsions. | 0.5 - 2 |
| Steric Repulsion | Destabilizing interaction between bulky groups in close proximity. | Varies with distance |
Structure-Property Relationship Predictions
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemicals based on their molecular structure wikipedia.orgnih.gov. These models establish a mathematical relationship between molecular descriptors and a specific property or activity.
Molecular Descriptors: A wide range of molecular descriptors can be calculated for this compound to be used in QSPR/QSAR models. These descriptors can be classified as:
Topological: Based on the 2D connectivity of atoms (e.g., molecular weight, connectivity indices).
Geometrical: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies, partial charges).
Physicochemical: Related to properties like lipophilicity (logP) and polarizability.
QSPR Models: QSPR models can be developed to predict various physical properties of this compound, such as boiling point, viscosity, and solubility. For example, a linear regression model might take the form:
Property = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
The quality of a QSPR model is assessed by statistical parameters like the correlation coefficient (R²) and the root mean square error (RMSE) pensoft.net.
QSAR Models: If this compound were to be investigated for a specific biological activity (e.g., as a plasticizer or a component in a formulation), QSAR models could be developed to predict its efficacy or potential toxicity based on its structural features. These models are crucial in the early stages of product development for screening and prioritizing candidate molecules.
The following table provides examples of descriptors that could be calculated for this compound and the properties they might predict.
| Descriptor Type | Example Descriptor | Predicted Property |
| Topological | Molecular Weight | Boiling Point, Density |
| Geometrical | Molecular Surface Area | Solubility, Reactivity |
| Electronic | Dipole Moment | Polarity, Intermolecular forces |
| Physicochemical | LogP | Lipophilicity, Biological membrane permeability |
Q & A
What are the established synthetic routes for 2-methyl-1,2,3-propanetriol, and how do reaction conditions influence stereochemical outcomes?
Basic Research Focus
The synthesis of this compound can be achieved via kinetic resolution of allylboronates using chiral catalysts. For example, (±)-1 (allylboronate) treated with 0.48 equiv. of (dIpc)₂BH at -25°C generates (R)-Z-4, a γ-allylborane intermediate with cis-diol configuration . Heating to 95°C induces isomerization to the trans-diol product (S)-E-7. Subsequent allylation with aldehydes followed by oxidation yields diastereomeric diols (87–94% ee) . Key variables include temperature (kinetic vs. thermodynamic control) and catalyst loading.
How can researchers characterize the stereochemical purity of this compound derivatives?
Basic Research Focus
Stereochemical analysis requires a combination of chiral HPLC, NMR, and polarimetry. For diastereomers, - and -NMR can distinguish between cis/trans configurations via coupling constants (e.g., vicinal differences) . Enantiomeric excess (ee) is quantified using chiral stationary phases (e.g., cellulose-based columns) with UV detection. Polarimetry provides complementary optical rotation data, though it requires pure samples .
What advanced strategies enable enantioselective synthesis of this compound derivatives for chiral ligand development?
Advanced Research Focus
Enantioselective synthesis leverages asymmetric hydrogenation and kinetic resolution. For example, (dIpc)₂BH selectively reduces allylboronates to generate γ-allylboranes with >90% ee . These intermediates are versatile precursors for chiral diols, which serve as ligands in asymmetric catalysis. Optimization involves tuning steric bulk in boron catalysts and reaction time to minimize racemization .
How do solvent polarity and temperature affect the stability of this compound in aqueous systems?
Advanced Research Focus
Hydrogen bonding and steric hindrance govern stability. In polar solvents (e.g., water or DMSO), intramolecular H-bonding between hydroxyl groups stabilizes the triol, reducing degradation. Elevated temperatures (>80°C) promote oxidation or dehydration, forming ketones or ethers. Stability studies using TGA (thermogravimetric analysis) and -NMR under controlled conditions (pH 4–9, 25–100°C) are recommended .
How can conflicting data on diastereomer ratios from different synthetic methods be resolved?
Data Contradiction Analysis
Discrepancies in diastereomer ratios often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). For instance, low-temperature conditions favor cis-diols via kinetic resolution, while prolonged heating shifts equilibria toward trans-diols . Researchers should:
Replicate experiments with strict control of temperature, catalyst loading, and reaction time.
Use in-situ monitoring (e.g., IR spectroscopy) to track intermediate isomerization.
Compare ee values across multiple analytical methods (HPLC, NMR) to validate purity .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Focus
While specific toxicity data are limited, general polyol precautions apply:
- Inhalation/Contact : Use fume hoods and nitrile gloves; rinse exposed skin/eyes with water for 15 minutes .
- Storage : Keep in airtight containers at 2–8°C to prevent oxidation.
- Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal .
What methodological advancements are needed to improve the scalability of this compound synthesis?
Advanced Research Focus
Current challenges include low catalyst turnover and energy-intensive steps. Proposed improvements:
Develop heterogeneous catalysts (e.g., immobilized BINAP derivatives) for recyclability.
Optimize continuous-flow systems to enhance temperature control during isomerization.
Explore biocatalytic routes using glycerol dehydrogenases for stereoselective oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
